

Application Notes and Protocols for Testing the Antibacterial Activity of Ampelopsin F

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound found in various plants, including those of the genus *Ampelopsis*.^{[1][2]} It has garnered significant interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.^{[3][4]} Notably, **Ampelopsin F** has demonstrated promising antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.^{[1][2][4]} These application notes provide detailed protocols for assessing the antibacterial efficacy of **Ampelopsin F**, presenting key quantitative data, and illustrating its proposed mechanism of action.

The primary antibacterial mechanisms of **Ampelopsin F** involve the disruption of the bacterial cell membrane integrity and fluidity, leading to increased permeability and leakage of intracellular contents.^{[3][5]} Additionally, it has been shown to bind to bacterial DNA, potentially interfering with replication and transcription.^[6] Some evidence also suggests that it may inhibit the tricarboxylic acid (TCA) cycle, a key metabolic pathway.^{[2][7]}

Data Presentation

The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for **Ampelopsin F** against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **Ampelopsin F** against Various Bacterial Strains

Bacterial Strain	Gram Stain	MIC (mg/mL)	Reference
Staphylococcus aureus	Positive	0.125	[6] [8]
Staphylococcus aureus	Positive	0.3125 - 0.625	[1]
Bacillus subtilis	Positive	1.25	[1]
Escherichia coli	Negative	1.25	[1]
Salmonella paratyphi	Negative	0.625	[1]
Pseudomonas aeruginosa	Negative	2.5	[1]
Vibrio parahaemolyticus	Negative	0.625	[4]

Table 2: Minimum Bactericidal Concentration (MBC) of **Ampelopsin F** against Various Bacterial Strains

Bacterial Strain	Gram Stain	MBC (mg/mL)	Reference
Staphylococcus aureus	Positive	0.25	[8]
Staphylococcus aureus	Positive	2.5	[1]
Bacillus subtilis	Positive	5.0	[1]
Escherichia coli	Negative	5.0	[1]
Salmonella paratyphi	Negative	2.5	[1]
Pseudomonas aeruginosa	Negative	10.0	[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of **Ampelopsin F** that visibly inhibits the growth of a specific bacterium.

Materials:

- **Ampelopsin F** (Dihydromyricetin)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
- Sterile pipette tips and tubes

Procedure:

- **Preparation of Ampelopsin F Stock Solution:** Prepare a stock solution of **Ampelopsin F** in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
- **Bacterial Inoculum Preparation:** Culture the test bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the wells.
- **Serial Dilution:** In a 96-well plate, perform a two-fold serial dilution of the **Ampelopsin F** solution with MHB to obtain a range of concentrations.

- Inoculation: Add the prepared bacterial inoculum to each well containing the **Ampelopsin F** dilutions.
- Controls: Include a positive control (bacteria in MHB without **Ampelopsin F**) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Ampelopsin F** at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of **Ampelopsin F** that kills 99.9% of the initial bacterial inoculum.

Materials:

- Results from the MIC assay
- Mueller-Hinton Agar (MHA) plates
- Sterile pipette tips and spreaders
- Incubator (37°C)

Procedure:

- Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
- Plating: Spread the aliquot onto a fresh MHA plate.
- Incubation: Incubate the plates at 37°C for 24 hours.
- MBC Determination: The MBC is the lowest concentration of **Ampelopsin F** that results in no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay evaluates the rate at which **Ampelopsin F** kills a bacterial population over time.

Materials:

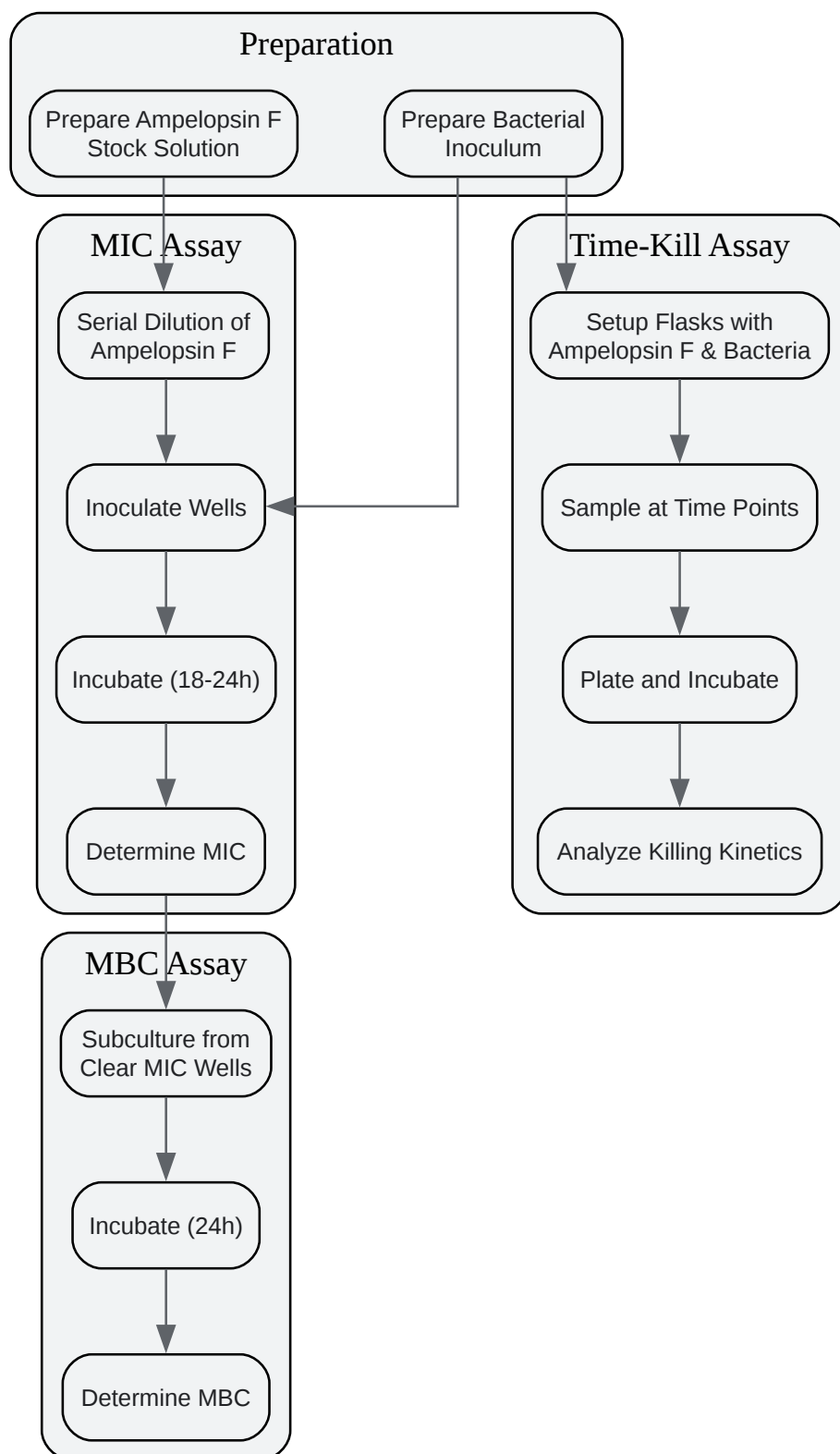
- **Ampelopsin F**
- Bacterial strain
- MHB
- Sterile flasks or tubes
- Incubator with shaking capabilities (37°C)
- MHA plates
- Sterile pipette tips, tubes, and spreaders
- Timer

Procedure:

- **Inoculum Preparation:** Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5×10^5 CFU/mL.
- **Experimental Setup:** Prepare flasks containing MHB with different concentrations of **Ampelopsin F** (e.g., 1x MIC, 2x MIC, 4x MIC) and a control flask without the compound.
- **Inoculation:** Inoculate each flask with the prepared bacterial suspension.
- **Sampling:** At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
- **Plating and Incubation:** Perform serial dilutions of the collected samples, plate them on MHA, and incubate at 37°C for 24 hours.

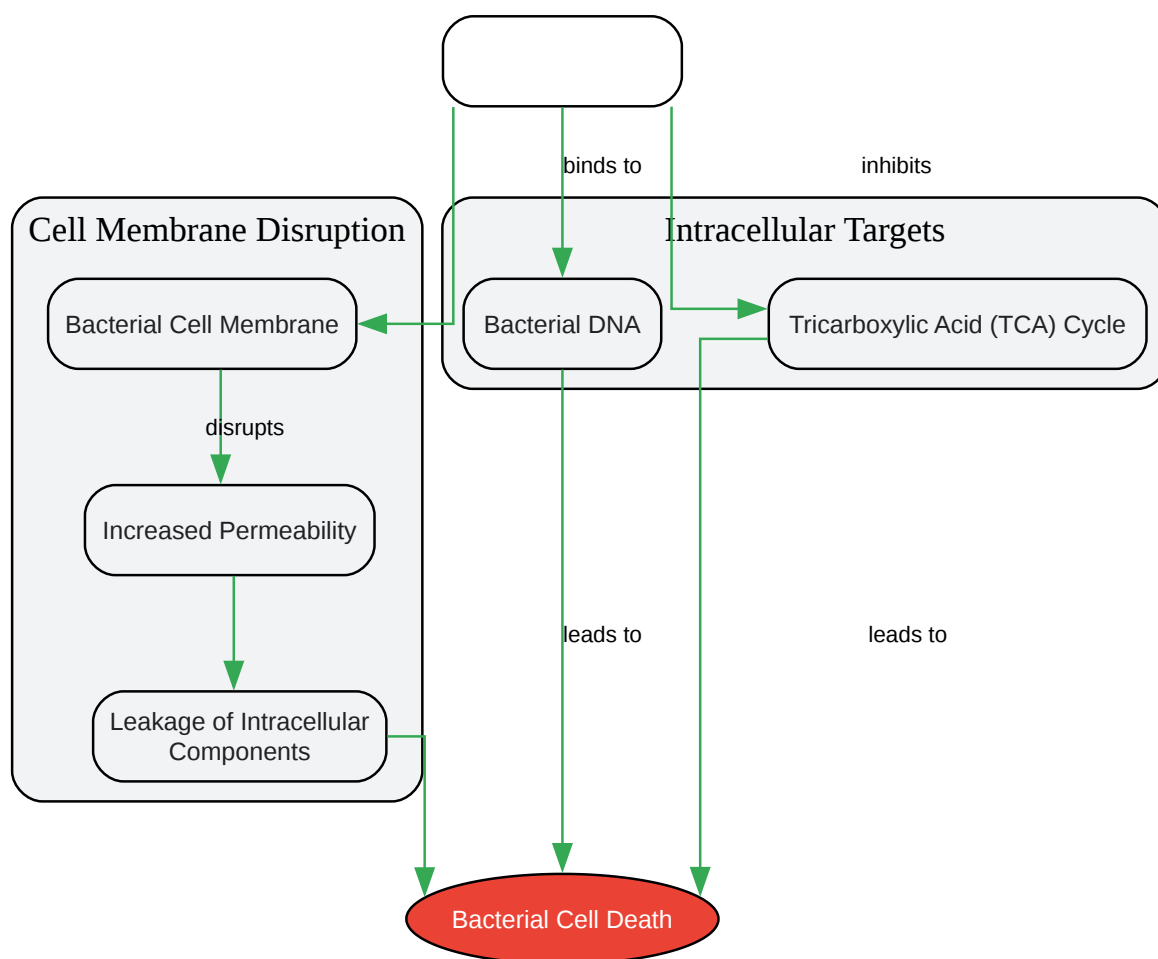
- Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration. Plot the \log_{10} CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL.

Mandatory Visualizations



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Caption: Experimental Workflow for Antibacterial Activity Testing.



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Caption: Proposed Mechanism of Action of **Ampelopsin F**.

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